5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Overview

Description

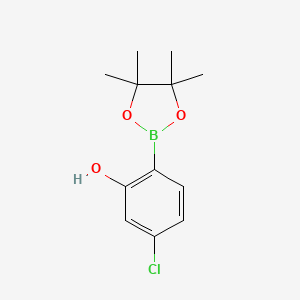

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1377503-12-2) is a boronic ester derivative featuring a phenolic hydroxyl group and a chlorine substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₆BClO₃ (MW: 254.52 g/mol), and it is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Key applications include pharmaceutical intermediates and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 5-chloro-2-hydroxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate under basic conditions.

Major Products

Oxidation: Formation of 5-chloro-2-quinone derivatives.

Reduction: Formation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Research indicates that compounds similar to 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can act as effective anticancer agents. The boron-containing moiety has been shown to enhance the selectivity and efficacy of drugs targeting cancer cells. For instance, studies have demonstrated that phenolic compounds with boron can inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways .

Antibacterial Properties

The compound's structure suggests potential antibacterial activity. Preliminary studies indicate that phenolic compounds can disrupt bacterial cell membranes and inhibit essential metabolic processes. This makes this compound a candidate for further exploration in developing new antibacterial agents .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing advanced polymeric materials. Its boron-containing structure can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Research has shown that such modifications can lead to materials with improved performance in various applications including coatings and composites .

Nanotechnology

The unique properties of this compound make it suitable for nanotechnology applications. Its ability to form stable complexes with metals allows it to be used in the synthesis of metal nanoparticles. These nanoparticles have applications in catalysis and sensing technologies .

Organic Synthesis

Cross-Coupling Reactions

This compound is particularly valuable in organic synthesis due to its role in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron moiety facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Functional Group Transformations

The hydroxyl group in this compound allows for various functional group transformations. It can serve as a versatile intermediate in the synthesis of more complex structures by undergoing reactions such as oxidation and acylation .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Anticancer agents; Antibacterial properties |

| Materials Science | Polymer chemistry; Nanotechnology |

| Organic Synthesis | Cross-coupling reactions; Functional group transformations |

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the boronate ester can participate in reversible covalent interactions with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Positional isomers differ in the chlorine substituent’s location on the aromatic ring. These variations significantly influence physical properties and reactivity:

| Compound Name | CAS Number | Substituent Position | Melting Point (°C) | Similarity Score |

|---|---|---|---|---|

| 5-Chloro-2-(tetramethyl-dioxaborolan-2-yl)phenol | 1377503-12-2 | 5-Cl, 2-boron | No data | Reference |

| 2-Chloro-6-(tetramethyl-dioxaborolan-2-yl)phenol | 960388-56-1 | 2-Cl, 6-boron | No data | 0.95 |

| 3-Chloro-5-(tetramethyl-dioxaborolan-2-yl)phenol | 1605331-70-1 | 3-Cl, 5-boron | No data | 0.93 |

| 3-(Tetramethyl-dioxaborolan-2-yl)phenol | 214360-76-6 | 3-boron | 96.5–98.2 | N/A |

| 4-(Tetramethyl-dioxaborolan-2-yl)phenol | 269409-70-3 | 4-boron | 112–117 | N/A |

Key Findings :

- The 4-boron isomer exhibits a higher melting point (112–117°C) compared to the 3-boron analog (96.5–98.2°C), suggesting stronger intermolecular interactions in the para-substituted derivative .

- Chlorine’s position affects electronic properties: ortho-substituted derivatives (e.g., 2-Cl) may sterically hinder cross-coupling reactions compared to para-substituted analogs .

Halogen-Substituted Derivatives

Replacing chlorine with other halogens or adding substituents alters reactivity and stability:

Key Findings :

- Fluorine substitution enhances stability and reaction rates in Suzuki couplings due to its strong electron-withdrawing nature .

Functional Group Modifications

Variations in functional groups adjacent to the boron moiety impact synthetic utility:

Key Findings :

- Hydroxymethyl derivatives (e.g., [4-Chloro-3-...]methanol) achieve high synthetic yields (90%) and enhanced solubility, making them suitable for aqueous-phase reactions .

Key Findings :

- Chlorinated derivatives generally pose higher health risks (e.g., H302) than non-halogenated analogs .

- Proper handling (e.g., PPE, ventilation) is critical for chloro-substituted compounds due to respiratory hazards (H335) .

Biological Activity

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound with significant potential in medicinal chemistry. Its unique structure combines a chloro-substituted phenolic moiety with a boron-containing dioxaborolane group, which may confer distinctive biological properties. This article reviews the biological activity of this compound based on available literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₆BClO₃

- Molecular Weight : 254.52 g/mol

- CAS Number : 1377503-12-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. Key findings include:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, studies indicate that similar compounds with dioxaborolane moieties exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .

- Case Study : In vitro tests demonstrated that derivatives of this compound could inhibit cell growth in MDA-MB-231 (triple-negative breast cancer) cell lines with an IC₅₀ value indicating effective potency .

-

Antiviral Properties :

- Research indicates that related dioxaborolane compounds are being investigated for their antiviral properties. For example, they have been evaluated for efficacy against influenza viruses and other viral infections .

- Case Study : A derivative demonstrated significant antiviral activity in mouse models infected with influenza A virus, leading to a reduction in viral load and improved survival rates .

- Enzyme Inhibition :

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the boron atom's ability to form stable complexes with biomolecules plays a crucial role in its activity.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 0.126 | |

| Compound B | Antiviral | Not specified | |

| Compound C | MMP Inhibition | Not specified |

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that related compounds exhibit low toxicity levels in animal models at high doses (up to 2000 mg/kg) . However, comprehensive toxicity studies specific to this compound are necessary to confirm these findings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

- Methodological Answer : A typical synthesis involves coupling halogenated phenol derivatives with pinacol boronic esters under palladium catalysis. For example, cesium carbonate in anhydrous THF is used as a base to facilitate nucleophilic substitution or cross-coupling reactions . Optimization may require inert conditions (N₂ atmosphere) and reflux to achieve high yields.

Q. What characterization techniques are critical for verifying the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and boronate ester integration. ³¹P NMR (if modified) can analyze hydroxyl reactivity, though resolution in aliphatic regions may be limited .

- X-ray Crystallography : Programs like SHELXL are widely used for small-molecule refinement to resolve crystal structures, particularly for verifying stereochemistry and boronate ester geometry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₅BClO₃, ~253.56 g/mol) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The boronate ester acts as a nucleophilic partner, reacting with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄). Key factors include:

- Base Selection : K₂CO₃ or Na₂CO₃ in aqueous/organic biphasic systems.

- Solvent : Dioxane or THF for solubility.

- Temperature : 80–100°C for 12–24 hours .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydroxyl group quantification using ³¹P NMR?

- Methodological Answer : While ³¹P NMR with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane enables precise phenolic hydroxyl analysis, condensed moieties (e.g., lignin-like structures) may cause overlapping signals. To mitigate:

- Deconvolution Software : Use tools like MestReNova to separate peaks.

- Internal Standards : Add calibrated references (e.g., triphenylphosphate) for quantification .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving sterically hindered derivatives?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., SPhos or XPhos) enhance palladium’s ability to accommodate steric hindrance.

- Microwave Irradiation : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield.

- Precatalyst Systems : Pd(OAc)₂ with ligand pre-activation improves turnover numbers .

Q. How do electronic effects of the chloro substituent influence boronate ester reactivity?

- Methodological Answer : The electron-withdrawing chloro group at the 5-position decreases electron density on the boronate ester, slowing transmetallation in Suzuki reactions. Compensation strategies include:

- Higher Catalyst Loading : 5–10 mol% Pd to offset reduced reactivity.

- Polar Solvents : DMF or DMSO enhance charge stabilization during the catalytic cycle .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Boronate esters often form solvates or amorphous solids. To improve crystallization:

Properties

IUPAC Name |

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVROALGWBBEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1377503-12-2 | |

| Record name | 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.